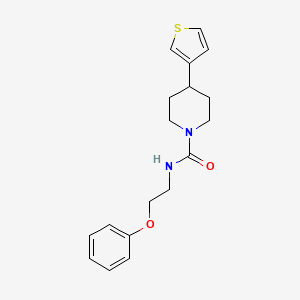

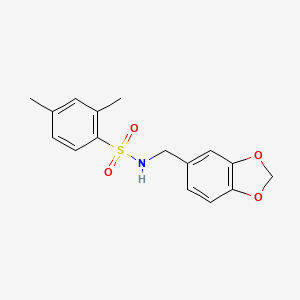

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as PETPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In

Scientific Research Applications

Discovery of Selective Kinase Inhibitors

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the role of chemical modification in enhancing enzyme potency and selectivity. Such compounds have shown complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, showcasing the potential for targeted cancer therapy applications (Schroeder et al., 2009).

Phenylpropionamides and Piperidine Derivatives from Plants

Research on Ailanthus altissima led to the isolation of novel phenylpropionamides, piperidine, and phenolic derivatives. These compounds were evaluated for their inhibitory activity against Tobacco mosaic virus (TMV), demonstrating the potential for plant-derived chemicals in developing viral inhibitors (Ni et al., 2017).

PARP Inhibitors for Cancer Therapy

The development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors for cancer therapy emphasizes the importance of structural optimization for improved cellular activity and selectivity. These inhibitors have shown promise in targeting BRCA-1 and BRCA-2 deficient cancer cells, indicating their potential in personalized cancer treatment strategies (Jones et al., 2009).

Anti-Angiogenic and DNA Cleavage Activities

A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential of such compounds in anticancer strategies, particularly through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

properties

IUPAC Name |

N-(2-phenoxyethyl)-4-thiophen-3-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(19-9-12-22-17-4-2-1-3-5-17)20-10-6-15(7-11-20)16-8-13-23-14-16/h1-5,8,13-15H,6-7,9-12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNCQWHYYXLDPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)